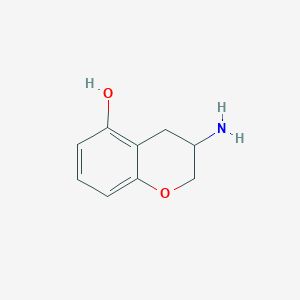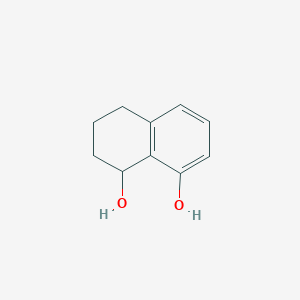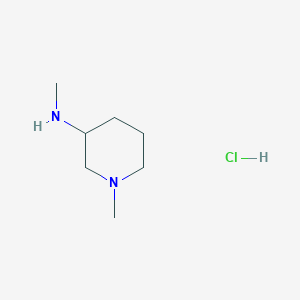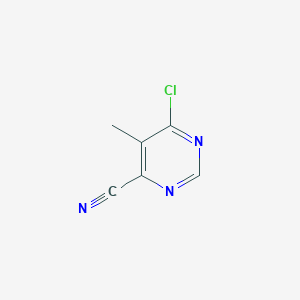
4-Isopropyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an isopropyl group attached to the fourth carbon of the indene structure. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of 4-isopropylindene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of 4-isopropylphenylacetic acid under acidic conditions to form the indene ring structure .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 4-isopropylindene is hydrogenated in the presence of a palladium catalyst supported on carbon. The reaction is carried out at temperatures ranging from 100 to 150°C and pressures of 10 to 20 atmospheres .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-isopropylindane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylindanone.
Reduction: 4-Isopropylindane.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4-Isopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4,7-Dimethyl-2,3-dihydro-1H-indene: Contains two methyl groups instead of an isopropyl group, which can affect its steric properties and reactivity.
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: Features a formyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 4-Isopropyl-2,3-dihydro-1H-indene is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric properties, and reactivity. This makes it a valuable compound in the synthesis of specialized chemicals and in research applications where specific molecular interactions are desired .
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
AUNDLLOFYWDKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)



![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)


![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


